2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
The compound “2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with a phenyl group, a methyl group, and an acetamide group that is further substituted with a chlorine atom .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . Another possible route could be the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole , which could then be further reacted to introduce the phenyl and acetamide groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be unsymmetrical due to the presence of various substituents on the pyrazole ring . The corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) of the pyrazole ring are expected to have C2v symmetry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups such as the amide and the chloro group . For instance, the chlorine atom could potentially be replaced by other nucleophiles in a nucleophilic substitution reaction .Scientific Research Applications
Herbicidal Applications
2-Chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has been explored in the context of herbicides. The chloroacetamides, including similar compounds, are used as selective pre-emergent or early post-emergent herbicides for controlling annual grasses and broad-leaved weeds in various crops like cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).
Coordination Chemistry and Antioxidant Activity
The compound and its derivatives have been studied for their role in coordination chemistry. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes exhibit significant antioxidant activity and have implications in the study of hydrogen bonding and self-assembly processes (Chkirate et al., 2019).
Anti-Inflammatory Applications
Derivatives of this compound have been synthesized and assessed for anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, indicating potential applications in pharmaceutical research (Sunder & Maleraju, 2013).
Future Directions
The compound and its derivatives could potentially be explored for various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also be conducted to investigate its biological activity and mechanism of action .
Properties
IUPAC Name |
2-chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-13(9-16-14(19)8-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIVFSYVBKQCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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